molecular formula C11H12ClNO2 B13841188 8-chloro-7-methoxy-4-methyl-3,4-dihydro-2H-isoquinolin-1-one

8-chloro-7-methoxy-4-methyl-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B13841188
M. Wt: 225.67 g/mol
InChI Key: ZITIMAWTRRTLLP-UHFFFAOYSA-N
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Description

8-chloro-7-methoxy-4-methyl-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of a chlorine atom at the 8th position, a methoxy group at the 7th position, and a methyl group at the 4th position on the isoquinolinone ring. Isoquinolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-methoxy-4-methyl-3,4-dihydro-2H-isoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 8-chloro-7-methoxy-4-methyl-3,4-dihydroisoquinoline as a starting material, which undergoes cyclization in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of polar solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-chloro-7-methoxy-4-methyl-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce various substituted isoquinolinones.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 8-chloro-7-methoxy-4-methyl-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-7-methoxy-4-methyl-3,4-dihydro-2H-isoquinolin-1-one is unique due to its specific substitution pattern on the isoquinolinone ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methoxy group, and methyl group makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

8-chloro-7-methoxy-4-methyl-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C11H12ClNO2/c1-6-5-13-11(14)9-7(6)3-4-8(15-2)10(9)12/h3-4,6H,5H2,1-2H3,(H,13,14)

InChI Key

ZITIMAWTRRTLLP-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)C2=C1C=CC(=C2Cl)OC

Origin of Product

United States

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